VX-150

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

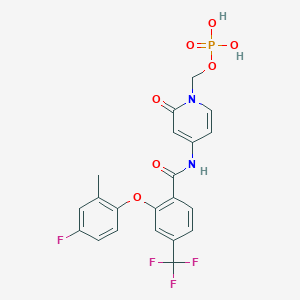

Structure

3D Structure

Properties

IUPAC Name |

[4-[[2-(4-fluoro-2-methylphenoxy)-4-(trifluoromethyl)benzoyl]amino]-2-oxopyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N2O7P/c1-12-8-14(22)3-5-17(12)34-18-9-13(21(23,24)25)2-4-16(18)20(29)26-15-6-7-27(19(28)10-15)11-33-35(30,31)32/h2-10H,11H2,1H3,(H,26,29)(H2,30,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDQNNKQTHOQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=CC(=O)N(C=C3)COP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

VX-150 is a selective, orally bioavailable inhibitor of the voltage-gated sodium channel Nav1.8, a genetically validated target for the treatment of pain.[1][2][3] Its mechanism of action is characterized by a novel, state-dependent inhibition profile, preferentially targeting the resting state of the channel. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from in vitro and clinical studies, detailed experimental protocols, and visualizations of key pathways and processes. The unique "reverse use-dependent" properties of this compound distinguish it from many traditional sodium channel blockers and underscore the therapeutic potential of selectively targeting Nav1.8 for various pain indications.[1][4]

Introduction: Nav1.8 as a Therapeutic Target for Pain

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.8 isoform, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically within the small-diameter nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][5][6] This restricted expression pattern makes it an attractive therapeutic target, as its inhibition is less likely to cause central nervous system or cardiovascular side effects associated with non-selective sodium channel blockers.[5]

Nav1.8 channels possess distinct biophysical properties, including a slow inactivation rate and a more depolarized voltage-dependence of activation, which allow them to play a significant role in mediating the upstroke of the action potential during sustained or repetitive firing of nociceptors.[7][8][9] Its critical role in transducing pain signals, particularly in inflammatory and neuropathic pain states, has been validated through both preclinical models and human genetic studies.[5][6][7][9]

This compound: A Selective Nav1.8 Inhibitor

This compound is a prodrug that is rapidly converted to its active moiety, a potent and highly selective inhibitor of the Nav1.8 channel.[2][3] It was developed by Vertex Pharmaceuticals as a non-opioid analgesic. Clinical trials have demonstrated its efficacy in reducing acute, chronic, and neuropathic pain.[10][11][12] The key to its mechanism lies in its unique interaction with the Nav1.8 channel, which differs significantly from other sodium channel inhibitors.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct, state-dependent inhibition of the Nav1.8 sodium channel.

State-Dependent Binding and "Reverse Use-Dependence"

Unlike many sodium channel blockers that preferentially bind to the open or inactivated states of the channel (exhibiting use-dependence), the active metabolite of this compound (VX-150m) demonstrates an unusual and potent state-dependence with a high affinity for the resting state of the Nav1.8 channel.[1][4]

This interaction is characterized by "reverse use-dependence":

-

High-Affinity Binding to Resting Channels : At negative membrane potentials, where the channel's voltage sensors are in the resting position, VX-150m binds tightly, inhibiting the channel's ability to open in response to a stimulus.[1][4]

-

Relief of Inhibition by Depolarization : Upon strong or repetitive membrane depolarization (as occurs during an action potential), the channel's voltage sensors move to the activated position. This conformational change leads to a dramatically reduced binding affinity for VX-150m, causing the drug to dissociate from the channel.[1][4] This rapid unbinding relieves the inhibition.

-

Concentration-Dependent Re-inhibition : When the membrane repolarizes to a negative potential, the channel returns to the resting state, allowing VX-150m to rebind and re-establish inhibition at a rate proportional to the drug's concentration.[1][4]

This mechanism suggests that this compound is most effective at preventing the initiation of action potentials from a resting state rather than blocking channels during high-frequency firing.

High Selectivity

This compound is highly selective for the Nav1.8 subtype, which is crucial for its safety profile. It exhibits over 400-fold greater selectivity for Nav1.8 compared to other sodium channel subtypes found in the central nervous system and the heart.[2][3][13] This selectivity minimizes the risk of adverse effects such as dizziness, ataxia, or cardiac arrhythmias that can be associated with less selective sodium channel blockers.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound Active Metabolite (VX-150m)

| Parameter | Target | Value | Reference |

| IC₅₀ | Human Nav1.8 | 15 nM | [1][4] |

| Selectivity | Other Nav Subtypes | >400-fold | [2][13] |

Table 2: Summary of Phase 2 Clinical Trial Efficacy Data for this compound

| Pain Indication | Study Design | Treatment Arm | Primary Endpoint | Result | Reference |

| Small Fiber Neuropathy (Chronic) | Randomized, Placebo-Controlled, 6-Week | This compound (1250 mg daily) | Change from baseline in weekly average of daily pain on an 11-point NRS | -2.02 points (p<0.0001 within-group) | [10][14] |

| Placebo | Change from baseline in weekly average of daily pain on an 11-point NRS | Approx. -1.0 point | [14] | ||

| Acute Pain (Post-Bunionectomy) | Randomized, Placebo-Controlled | This compound | Time-weighted Sum of Pain Intensity Difference over 24 hours (SPID24) | Statistically significant pain relief vs. placebo | [11][12] |

| Osteoarthritis Pain (Chronic) | Randomized, Placebo-Controlled, 14-Day | This compound | Change from baseline in pain intensity | Significant pain relief vs. placebo | [11] |

Experimental Protocols

Patch-Clamp Electrophysiology for IC₅₀ and State-Dependence Analysis

This protocol is fundamental for characterizing the interaction between a compound and an ion channel.

-

Cell Preparation : Human embryonic kidney (HEK293) cells are stably transfected with the gene encoding the human Nav1.8 alpha subunit. Cells are cultured under standard conditions until ready for experiments.

-

Recording Configuration : Whole-cell patch-clamp recordings are performed using either manual rigs or an automated patch-clamp system (e.g., QPatch Compact).[15] The intracellular (pipette) solution and extracellular (bath) solution are formulated to isolate sodium currents.

-

IC₅₀ Determination Protocol :

-

Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) for a sustained period to ensure the entire population of Nav1.8 channels is in the resting state.

-

Apply a brief depolarizing voltage step (e.g., to 0 mV) to elicit a peak inward sodium current.

-

Perfuse the cells with increasing concentrations of the this compound active metabolite.

-

Measure the peak current at each concentration after allowing the compound to equilibrate.

-

Plot the percentage of current inhibition against the compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.

-

-

Reverse Use-Dependence Protocol :

-

Establish a baseline level of tonic block by applying a test pulse from a holding potential of -120 mV in the presence of the compound.

-

Apply a train of strong, repetitive depolarizing pulses (e.g., 20 pulses to +40 mV at 100 Hz).

-

Observe the current during the train. An increase in peak current from pulse to pulse indicates the relief of inhibition (unbinding of the drug).

-

Following the train, return the holding potential to -120 mV and apply test pulses at varying intervals to measure the rate of re-inhibition as the drug rebinds to the resting-state channels.

-

In Vivo Efficacy (Preclinical Pain Model)

Preclinical models are used to assess the analgesic potential of a compound before human trials.

-

Model : The Chronic Constriction Injury (CCI) model of neuropathic pain in rats is a common example. The sciatic nerve is loosely ligated, leading to the development of mechanical allodynia and thermal hyperalgesia.

-

Compound Administration : this compound is formulated for oral gavage and administered at various doses.

-

Behavioral Testing :

-

Mechanical Allodynia : Paw withdrawal thresholds are measured in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the hind paw. An increase in the withdrawal threshold indicates an analgesic effect.

-

Thermal Hyperalgesia : Paw withdrawal latency in response to a radiant heat source is measured (e.g., Hargreaves apparatus). An increase in withdrawal latency indicates analgesia.

-

-

Data Analysis : Behavioral responses in the drug-treated group are compared to those in a vehicle-treated control group to determine the dose-dependent efficacy of the compound.

Visualizations

Signaling Pathway of Nav1.8 in Nociception

Caption: Nociceptive signaling pathway mediated by Nav1.8.

This compound State-Dependent Mechanism of Action

Caption: State-dependent binding and inhibition of Nav1.8 by this compound.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for electrophysiological determination of IC₅₀.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of this compound, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. State-Dependent Inhibition of Nav1.8 Sodium Channels by this compound and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vertex Announces Positive Phase 2 Data in Third Proof-of-Concept Study with the NaV1.8 Inhibitor this compound | Vertex Pharmaceuticals [investors.vrtx.com]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. Vertex Announces Treatment with the NaV1.8 Inhibitor this compound Showed Significant Relief of Acute Pain in Phase II Study - BioSpace [biospace.com]

- 13. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharmadive.com [biopharmadive.com]

- 15. sophion.com [sophion.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of VX-150, a clinical-stage Nav1.8 inhibitor. This compound is a prodrug that is rapidly converted to its active metabolite, VRT-1207355 (referred to here as VX-150m), which demonstrates high potency and selectivity for the voltage-gated sodium channel Nav1.8. This channel is a key target in pain signaling pathways, making selective inhibitors like this compound promising candidates for non-opioid analgesics.

Quantitative Selectivity Profile

| Target | IC50 (nM) | Selectivity vs. Nav1.8 | Reference |

| Human Nav1.8 | 15 | - | [1] |

| Other Nav Subtypes | >6000 | >400-fold |

Note: The ">400-fold" selectivity is a widely cited figure from Vertex Pharmaceuticals, indicating that the IC50 values for other Nav channel subtypes are at least 400 times higher than that for Nav1.8.

Experimental Protocols

The determination of the selectivity profile of a Nav1.8 inhibitor like VX-150m typically involves electrophysiological assays. The following is a representative protocol for whole-cell voltage-clamp recording, a standard method for characterizing ion channel modulators.

Whole-Cell Voltage-Clamp Electrophysiology for Nav1.8 Inhibition

Objective: To determine the concentration-dependent inhibition of human Nav1.8 channels by a test compound (e.g., VX-150m).

1. Cell Culture:

-

Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 α-subunit are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm with sucrose. Cesium is used to block endogenous potassium currents.

3. Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -100 mV.

-

Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 50 ms.

4. Compound Application and Data Analysis:

-

The test compound is prepared in the external solution at various concentrations.

-

The compound is applied to the cell via a perfusion system.

-

The peak inward current is measured before (control) and after the application of the test compound.

-

The percentage of inhibition is calculated for each concentration.

-

The concentration-response data are fitted with the Hill equation to determine the IC50 value.

-

Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes (e.g., Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7).

Visualizations

Nav1.8 Signaling in Nociception

Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of VX-150m.

Experimental Workflow for Ion Channel Inhibitor Selectivity Screening

Caption: A generalized workflow for determining the selectivity profile of an ion channel inhibitor.

References

The Conversion of VX-150: A Technical Guide to its Activation as a Potent NaV1.8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

VX-150, an investigational compound, is an orally administered prodrug designed for rapid conversion into its active metabolite, a potent and highly selective inhibitor of the NaV1.8 sodium channel. This technical guide provides an in-depth analysis of the conversion process, compiling available pharmacokinetic data, experimental methodologies, and visual representations of the metabolic pathway and associated workflows.

The Metabolic Transformation of this compound

This compound is an organophosphate prodrug that undergoes enzymatic hydrolysis to yield its active form, referred to as VX-150M or the active moiety. The chemical structures of the prodrug and its active metabolite are presented below.

Figure 1: Chemical Structures

Caption: Chemical structures of the this compound prodrug and its active metabolite, VX-150M.

The conversion of this compound to VX-150M is a critical step for its pharmacological activity. Based on the organophosphate nature of the prodrug, the primary mechanism of activation is presumed to be enzymatic hydrolysis facilitated by phosphatases.[1] This biotransformation is characterized by its rapidity, leading to the swift appearance of the active metabolite in systemic circulation following oral administration.[2]

Caption: Proposed metabolic conversion pathway of this compound to its active metabolite, VX-150M.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of the active metabolite, VX-150M, has been characterized in both preclinical and clinical studies. The following tables summarize the key quantitative parameters.

Table 1: Preclinical Pharmacokinetics of VX-150M in Rats Following Oral Administration of this compound[2]

| Parameter | 5 mg/kg Dose | 10 mg/kg Dose | 20 mg/kg Dose |

| Tmax (h) | 0.19 | 0.36 | 0.25 |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| AUC₀₋t (ng·h/mL) | Data not available | Data not available | Data not available |

| Oral Bioavailability (%) | 26.67 | 36.11 | 30.89 |

Table 2: Preclinical Pharmacokinetics of VX-150M in Rats Following Intravenous Administration[2]

| Parameter | 1 mg/kg Dose |

| t₁/₂ (h) | 1.33 |

| Clearance (mL/min/kg) | 8.91 |

Table 3: Human Pharmacokinetics of the Active Moiety of this compound Following a Single Oral Dose[3][4]

| Parameter | 1250 mg Dose |

| Median Tmax (h) | 4 |

| Maximum Median Concentration (µg/mL) | 4.30 |

Table 4: In Vitro Activity of this compound Active Metabolite

| Parameter | Value |

| IC₅₀ (human NaV1.8 channels) | 15 nM |

Experimental Protocols

Preclinical Pharmacokinetic Study in Rats[2]

A study in Sprague-Dawley rats was conducted to evaluate the pharmacokinetics of VX-150M after oral and intravenous administration of this compound.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Sample Preparation: Plasma was obtained by centrifugation, and proteins were precipitated.

-

Analytical Method: The concentration of VX-150M in rat plasma was determined using a validated liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.

-

Chromatographic Separation: Waters ACQUITY BEH C18 column (1.7 µm, 2.1 × 50 mm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Detection: Positive multiple reaction monitoring (MRM) mode.

-

Assay Range: 1-2000 ng/mL.

-

Caption: Experimental workflow for the preclinical pharmacokinetic study of VX-150M in rats.

Human Pharmacodynamic and Pharmacokinetic Study[3][4]

A randomized, double-blind, placebo-controlled, crossover study was conducted in healthy male subjects.

-

Dosing: A single oral dose of 1250 mg of this compound was administered.

-

Blood Sampling: Blood samples for pharmacokinetic analysis were collected pre-dose and at multiple time points up to 24 hours post-dose.

-

Analytical Method: Plasma concentrations of the active moiety of this compound were determined using standard noncompartmental methods.

-

Pharmacodynamic Assessments: A battery of pain tests was administered to evaluate the analgesic effects.

Caption: Workflow for the human pharmacodynamic and pharmacokinetic study of this compound.

Concluding Remarks

This compound is a prodrug that is efficiently converted to its pharmacologically active metabolite, a selective NaV1.8 inhibitor. The rapid conversion kinetics, likely mediated by phosphatases, result in early systemic exposure to the active moiety. The provided quantitative data from preclinical and clinical studies offer a foundational understanding of the pharmacokinetic profile of this compound's active form. The detailed experimental protocols serve as a reference for researchers in the field of drug metabolism and pharmacokinetics. Further investigations to definitively identify the specific phosphatase enzymes involved in the bioactivation of this compound would provide a more complete picture of its metabolic fate.

References

The Pharmacokinetics and Bioavailability of VX-150: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an investigational, orally administered prodrug that is rapidly converted in the body to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root and trigeminal ganglia, playing a crucial role in the transmission of pain signals.[1] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the treatment of various pain states, potentially offering analgesia with a reduced risk of the central nervous system side effects associated with other classes of analgesics. This technical guide provides a comprehensive summary of the available preclinical and clinical data on the pharmacokinetics and bioavailability of this compound and its active metabolite.

Preclinical Pharmacokinetics and Bioavailability (in Rats)

A preclinical study in rats characterized the pharmacokinetic profile of the active metabolite of this compound (referred to as VX-150M) following both intravenous and oral administration.[1][2][3]

Data Presentation

Table 1: Intravenous Pharmacokinetic Parameters of VX-150M in Rats (1 mg/kg) [1][2][3]

| Parameter | Value | Unit |

| Terminal Half-Life (t½) | 1.33 | h |

| Clearance (CL) | 8.91 | mL/min/kg |

Table 2: Oral Pharmacokinetic Parameters of VX-150M in Rats [1][2][3]

| Oral Dose (mg/kg) | Tmax (h) | Bioavailability (%) |

| 5 | 0.19 - 0.36 | 26.67 - 36.11 |

| 10 | 0.19 - 0.36 | 26.67 - 36.11 |

| 20 | 0.19 - 0.36 | 26.67 - 36.11 |

Systemic exposure to VX-150M increased linearly with escalating oral doses.[1][2][3]

Table 3: In Vitro Properties of VX-150M [1][2]

| Parameter | Value | Unit |

| Caco-2 Permeability | 6.1 x 10⁻⁶ | cm/s |

| Plasma Protein Binding | 96.2 - 97.5 | % |

| Metabolic Stability | Low turnover in human liver microsomes | - |

Experimental Protocols

-

Study Design: Male Sprague-Dawley rats were administered either a single intravenous dose (1 mg/kg) or single oral doses (5, 10, or 20 mg/kg) of this compound.

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing.

-

Analytical Method: The concentration of the active metabolite, VX-150M, in rat plasma was determined using a validated UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method.[1][2][3] The analyte was extracted from plasma via protein precipitation.[1][2][3] Chromatographic separation was achieved on a Waters ACQUITY BEH C18 column.[1][2][3]

-

Permeability: Caco-2 cell monolayers were used to assess the intestinal permeability of VX-150M.[1][2]

-

Plasma Protein Binding: The extent of VX-150M binding to plasma proteins was determined using methods such as equilibrium dialysis.

-

Metabolic Stability: The metabolic stability of VX-150M was evaluated by incubation with human liver microsomes.[1][2]

Clinical Pharmacokinetics and Bioavailability (in Humans)

A Phase 1, randomized, double-blind, placebo-controlled, crossover study was conducted in healthy male adults to evaluate the pharmacokinetics of the active moiety of this compound.[4][5]

Data Presentation

Table 4: Single-Dose Oral Pharmacokinetic Parameters of the Active Moiety of this compound in Healthy Male Adults (1250 mg) [4][5]

| Parameter | Value | Unit |

| Maximum Median Concentration (Cmax) | 4.30 | µg/mL |

| Time to Maximum Concentration (Tmax) | 4 | h |

Note: Comprehensive human pharmacokinetic parameters such as Area Under the Curve (AUC), terminal half-life, clearance, and volume of distribution are not publicly available at this time.

A Phase 1 clinical trial (NCT02843059) was designed to evaluate the effects of food and milk on the pharmacokinetics of different formulations of this compound; however, the quantitative results from this study are not publicly available.

Experimental Protocols

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted in 20 healthy male subjects aged 18-55 years.[4][5]

-

Dosing: Subjects received a single oral dose of 1250 mg of this compound or a placebo, with a washout period of at least 7 days between treatments.[4][5] The dose was administered in a fasted state.[4]

-

Sample Collection: Blood samples for pharmacokinetic analysis were collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 5, 7, 10, 12, and 24 hours post-dose.[4]

-

Analytical Method: Plasma concentrations of the active moiety of this compound and its major circulating metabolite were determined using a validated analytical method.

Mandatory Visualizations

Signaling Pathway

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of the Active Metabolite of this compound Using UPLC-MS/MS: A Preclinical Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of this compound, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of this compound, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals. Predominantly expressed in the peripheral nervous system, specifically in small-diameter sensory neurons of the dorsal root ganglia (DRG), Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics. Its unique biophysical properties, including resistance to tetrodotoxin (TTX) and a depolarized inactivation threshold, allow it to play a crucial role in the upstroke of the action potential in nociceptive neurons, particularly under conditions of persistent depolarization often associated with inflammatory and neuropathic pain states. This guide provides an in-depth overview of the function of Nav1.8 in nociception, detailed experimental protocols to study its activity, and a summary of quantitative data related to its biophysical properties and pharmacology.

Core Concepts: The Function of Nav1.8 in Nociception

Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, a characteristic that distinguishes it from most other sodium channels in the nervous system. This resistance allows it to remain active in the presence of TTX, a potent neurotoxin often used experimentally to isolate different sodium channel subtypes.

Expression and Localization: Nav1.8 is primarily expressed in small-diameter sensory neurons, including C-fibers and Aδ-fibers, which are responsible for transmitting noxious thermal, mechanical, and chemical stimuli from the periphery to the central nervous system.[1] Its expression is largely restricted to the peripheral nervous system, making it an attractive target for pain therapeutics with a potentially reduced risk of central nervous system side effects.[2]

Contribution to Action Potential: In nociceptive neurons, Nav1.8 contributes significantly to the rising phase (upstroke) of the action potential.[1][3] Unlike other sodium channels that rapidly inactivate, Nav1.8 exhibits relatively depolarized steady-state inactivation, meaning it can remain active and available to open even when the neuron is partially depolarized.[4] This property is particularly important in the context of inflammatory and neuropathic pain, where persistent depolarization of nociceptors is common.

Role in Pain States:

-

Inflammatory Pain: In models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA), the expression and activity of Nav1.8 are often upregulated.[1][2] Inflammatory mediators can modulate Nav1.8 function, leading to a hyperpolarizing shift in its activation voltage, which lowers the threshold for action potential firing and contributes to hyperalgesia.[5]

-

Neuropathic Pain: The role of Nav1.8 in neuropathic pain is more complex. While some studies report a downregulation of Nav1.8 in injured neurons, others show an upregulation in adjacent, uninjured neurons, which may contribute to ectopic firing and the maintenance of neuropathic pain.[1][6] Gain-of-function mutations in the SCN10A gene have been linked to painful small fiber neuropathy in humans, further implicating Nav1.8 in the pathophysiology of neuropathic pain.

-

Cold Pain: Nav1.8 is also crucial for the perception of noxious cold. It is a cold-resistant channel that can generate action potentials at low temperatures, a condition under which other sodium channels may become inactivated.[4]

Quantitative Data

Table 1: Biophysical Properties of Human and Rat Nav1.8 Channels

| Property | Human Nav1.8 | Rat Nav1.8 | Reference(s) |

| Activation (V1/2) | -9.8 mV | -3.3 mV | [7] |

| Inactivation (V1/2) | -35.4 mV | -62.6 mV | [7][8] |

| Activation Slope (k) | 6.0 | 5.5 | [7] |

| Inactivation Slope (k) | 6.9 | 6.3 | [7][8] |

| Recovery from Inactivation (τfast) | 4.5 ms | ~2.0 ms | [7][8] |

| Recovery from Inactivation (τslow) | 2403 ms | ~1070 ms | [7][8] |

Table 2: Pharmacological Inhibition of Nav1.8

| Compound | Target | IC50 | Reference(s) |

| A-803467 | Human Nav1.8 | 8 nM | [2][9] |

| Rat Nav1.8 | 45 nM | [10] | |

| Rat TTX-R currents (DRG) | 140 nM | [11] | |

| PF-01247324 | Human Nav1.8 | 196 nM | [12][13] |

| Human TTX-R currents (DRG) | 331 nM | [12][13] | |

| Rodent TTX-R currents (DRG) | 448 nM | [13] | |

| Suzetrigine (VX-548) | Human Nav1.8 | Data not publicly available |

Table 3: Changes in Nav1.8 Expression and Function in Preclinical Pain Models

| Pain Model | Species | Tissue | Change in Nav1.8 | Reference(s) |

| CFA-induced Inflammatory Pain | Rat | DRG | mRNA and protein levels increased | [1][2] |

| Rat | DRG | Hyperpolarizing shift in activation | [5] | |

| Mouse | DRG | cFOS expression increased in Nav1.8+ neurons | [14] | |

| Mouse | DRG | Relative mRNA abundance decreased | [15] | |

| Sciatic Nerve Ligation (SNL) | Rat | Injured DRG Neurons | Protein expression abolished | [1] |

| Rat | Uninjured Sciatic Nerve | Immunoreactivity increased | [1] | |

| Chronic Constriction Injury (CCI) | Rat | Injured DRG Neurons | Current density decreased (~50%) | [6] |

| Rat | Injured DRG Neurons | Activation shifted to depolarized potentials (+5.3 mV) | [6][16] | |

| Rat | Injured DRG Neurons | Inactivation shifted to hyperpolarized potentials (-10 mV) | [5][6][16] |

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording of Nav1.8 Currents

This protocol is designed for recording TTX-resistant sodium currents mediated by Nav1.8 from cultured dorsal root ganglion (DRG) neurons.

3.1.1. Cell Preparation

-

Isolate DRGs from rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase/dispase).

-

Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 24-48 hours.

3.1.2. Solutions

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, add 300-500 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

-

Internal Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium in the internal solution helps to block potassium channels.

3.1.3. Recording Procedure

-

Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Approach a neuron with a fire-polished borosilicate glass pipette (2-5 MΩ resistance) filled with the internal solution.

-

Establish a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV or -100 mV to ensure availability of the channels.

3.1.4. Voltage Protocols

-

Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments for 50-100 ms).[17]

-

Steady-State Activation: Convert the peak inward currents from the I-V protocol to conductance (G) using the formula G = I / (V - Vrev), where V is the command potential and Vrev is the reversal potential for sodium. Normalize the conductance values and plot them against the command potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).[8]

-

Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms conditioning pre-pulses (e.g., from -120 mV to +20 mV in 10 mV increments) followed by a test pulse to 0 mV to elicit the remaining available current. Normalize the peak currents from the test pulse and plot them against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).[8][18]

Immunohistochemistry: Visualization of Nav1.8 in DRG Sections

This protocol describes the staining of Nav1.8 in fixed DRG tissue sections.

3.2.1. Tissue Preparation

-

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the DRGs and post-fix them in 4% PFA for 2-4 hours at 4°C.

-

Cryoprotect the tissue by incubating it in a series of sucrose solutions (e.g., 15% and 30%).

-

Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

-

Cut 10-20 µm thick sections using a cryostat and mount them on slides.

3.2.2. Staining Procedure

-

Wash the sections with PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Permeabilize the sections with a solution containing a detergent like Triton X-100 (e.g., 0.3% in PBS) for 10-15 minutes.

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate the sections with a primary antibody against Nav1.8 (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking solution overnight at 4°C. Recommended dilutions typically range from 1:200 to 1:1000.[19]

-

Wash the sections extensively with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) diluted in the blocking solution for 1-2 hours at room temperature in the dark.

-

Wash the sections with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.

-

Visualize the staining using a fluorescence microscope.

Animal Models of Pain

3.3.1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

-

Briefly anesthetize the animal (e.g., with isoflurane).

-

Inject a small volume (e.g., 20-50 µL) of CFA into the plantar surface of one hind paw.

-

Allow the animal to recover. Inflammation and pain behaviors typically develop within a few hours and can last for several days to weeks.[14]

-

Assess pain behaviors such as thermal hyperalgesia and mechanical allodynia at various time points after CFA injection.

3.3.2. Neuropathic Pain: Sciatic Nerve Ligation (SNL) Model

-

Anesthetize the animal with an appropriate anesthetic.

-

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

-

Carefully isolate the sciatic nerve and ligate a portion of it (e.g., the L5 and L6 spinal nerves) with a suture.

-

Close the incision with sutures or staples.

-

Allow the animal to recover. Neuropathic pain behaviors typically develop within a few days and can persist for several weeks.

-

Assess pain behaviors such as mechanical allodynia and thermal hyperalgesia.

Behavioral Assays

3.4.1. Mechanical Allodynia: Von Frey Test

-

Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

-

A positive response is recorded when the animal briskly withdraws its paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

3.4.2. Thermal Hyperalgesia: Hargreaves Test

-

Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.

-

Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.

-

Activate the heat source and measure the latency for the animal to withdraw its paw.

-

A cut-off time is used to prevent tissue damage. A decrease in paw withdrawal latency indicates thermal hyperalgesia.

Signaling Pathways and Experimental Workflows

Caption: Role of Nav1.8 in the nociceptive signaling pathway.

Caption: Workflow for studying Nav1.8 in preclinical pain models.

Conclusion

Nav1.8 stands out as a critical component in the machinery of pain sensation. Its restricted expression in peripheral nociceptors and its indispensable role in action potential generation, particularly in pathological pain states, make it a highly attractive target for the development of novel, non-opioid analgesics. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of Nav1.8 in nociception and to advance the discovery of new therapies for the management of chronic pain. The continued exploration of Nav1.8 function and the development of selective modulators hold significant promise for addressing the unmet medical need for safer and more effective pain treatments.

References

- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nav1.8 - Wikipedia [en.wikipedia.org]

- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. anabios.com [anabios.com]

- 7. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biophysical properties of Nav1.8/Nav1.2 chimeras and inhibition by µO-conotoxin MrVIB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]

- 14. Sigma-1 Receptor Modulates CFA-Induced Inflammatory Pain via Sodium Channels in Small DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nav1.8 Na+ Channel Monoclonal Antibody (S134-12) (11523-100UG) [thermofisher.com]

- 19. Nav1.8 Polyclonal Antibody (OSS00156W-100UL) [thermofisher.com]

The Selective NaV1.8 Inhibitor VX-150: A Technical Overview of its Application in Acute and Chronic Pain Models

For Immediate Release

This technical guide provides an in-depth analysis of VX-150, a selective inhibitor of the voltage-gated sodium channel NaV1.8, and its efficacy in preclinical and clinical models of acute and chronic pain. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective NaV1.8 inhibition for pain management.

Executive Summary

This compound is an orally bioavailable prodrug that is rapidly converted to its active moiety, a potent and selective inhibitor of the NaV1.8 sodium channel.[1][2] The NaV1.8 channel is preferentially expressed in peripheral sensory neurons, including nociceptors, and plays a crucial role in the generation and propagation of pain signals.[2] By selectively targeting NaV1.8, this compound offers a promising non-opioid therapeutic approach for the treatment of various pain states. This guide summarizes the key quantitative data from clinical trials in acute and chronic pain, details the experimental protocols of these studies, and illustrates the underlying mechanism of action and experimental workflows.

Mechanism of Action: Selective Inhibition of NaV1.8

This compound's mechanism of action is centered on the selective blockade of the NaV1.8 voltage-gated sodium channel, which is a key player in the pathophysiology of pain.[2] These channels are densely expressed on the terminals of nociceptive (pain-sensing) neurons in the dorsal root ganglia (DRG).[3][4] In conditions of inflammatory or neuropathic pain, the expression and activity of NaV1.8 channels are often upregulated, leading to neuronal hyperexcitability and the generation of ectopic action potentials, which contribute to the perception of persistent pain.[4][5]

By selectively inhibiting NaV1.8, this compound reduces the influx of sodium ions into nociceptors, thereby dampening neuronal excitability and reducing the transmission of pain signals to the central nervous system. This targeted approach is designed to provide analgesia without the central nervous system side effects commonly associated with other classes of analgesics, such as opioids.

Efficacy in Acute Pain Models

The efficacy of this compound in an acute pain setting was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study in patients following bunionectomy surgery (NCT03206749).[6][7]

Quantitative Data Summary

| Endpoint | This compound | Placebo | Hydrocodone/Acetaminophen |

| SPID24 | 36.14 | 6.64 | 40.16 |

| SPID48 | 112.2 | 49.4 | Not Reported |

| SPID: Sum of Pain Intensity Difference. A higher score indicates greater pain relief. |

Experimental Protocol: Bunionectomy Study (NCT03206749)

-

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, 3-arm, parallel-design study.[6]

-

Patient Population: 243 patients with acute pain following bunionectomy surgery.

-

Treatment Arms:

-

This compound: 1500 mg initial dose, followed by 750 mg every 12 hours.[6]

-

Placebo.

-

Hydrocodone/Acetaminophen (5 mg/325 mg): Included as a standard-of-care reference.

-

-

Primary Endpoint: Time-weighted Sum of the Pain Intensity Difference over the first 24 hours of treatment (SPID24).

-

Secondary Endpoints: Included SPID over the first 48 hours (SPID48) and safety and tolerability assessments.

Efficacy in Chronic Pain Models

This compound has also been investigated in a chronic pain model of small fiber neuropathy, a condition characterized by neuropathic pain.

Phase 2 Study in Small Fiber Neuropathy (NCT03304522)

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with pain caused by small fiber neuropathy.[8][9]

| Endpoint | This compound (n=46) | Placebo (n=43) |

| Mean Change from Baseline in Weekly Average of Daily Pain Intensity (NRS) at Week 6 | -2.02 (p<0.0001) | -0.93 |

| Treatment Difference (this compound vs. Placebo) | -1.09 | |

| 95% Confidence Interval | -1.88 to -0.29 |

NRS: Numeric Rating Scale for pain (0-10 scale).

-

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, 6-week, parallel-design study.[8]

-

Patient Population: 89 patients with a diagnosis of small fiber neuropathy.[9]

-

Treatment Arms:

-

Primary Endpoint: The within-group change from baseline in the weekly average of daily pain intensity on the 11-point Numeric Rating Scale (NRS) at Week 6.[8]

-

Secondary Endpoints: Included the between-group comparison of the change in NRS score, safety, and tolerability.[8]

Pharmacodynamic Effects in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, crossover study in 20 healthy male subjects investigated the pharmacodynamic effects of a single 1250 mg dose of this compound using a battery of evoked pain tests.[1][10]

Quantitative Data Summary of Key Findings

| Pain Test | Endpoint | Least-Squares Mean Difference (this compound vs. Placebo) | 95% Confidence Interval | Time Point of Max Effect |

| Cold Pressor Test | Pain Tolerance Threshold | Statistically Significant | (12.74, 42.72) | 4 hours |

| Heat Pain Test | Pain Detection Threshold | Statistically Significant | (0.0806, 1.5764) | 2 hours |

| Electrical Stimulation | Pain Detection Threshold | Not Statistically Significant | ||

| Pressure Pain | Pain Detection Threshold | Not Statistically Significant |

Experimental Protocol: Healthy Volunteer Study

-

Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[1]

-

Subjects: 20 healthy male subjects.[10]

-

Intervention: A single oral dose of 1250 mg this compound or placebo, with a washout period of at least 7 days between treatments.[1]

-

Pain Models: A battery of quantitative sensory tests were administered before and up to 10 hours after dosing, including:[10]

-

Pressure pain threshold

-

Electrical stimulation pain threshold

-

Capsaicin-induced heat pain threshold

-

Cold pressor pain tolerance threshold

-

-

Analysis: Data were analyzed using a repeated-measures mixed-effects model.[10]

Safety and Tolerability

Across the Phase 2 studies, this compound was generally well-tolerated.

-

Acute Pain (Bunionectomy): The incidence of adverse events was similar between the this compound (31%), placebo (35%), and hydrocodone/acetaminophen (37%) groups.[6] There were no serious adverse events or discontinuations due to adverse events in any arm.[6] The most common adverse events were nausea, headache, vomiting, and dizziness.[6]

-

Chronic Pain (Small Fiber Neuropathy): Adverse events occurred in 63% of patients receiving this compound and 56% of patients receiving placebo.[8] The most common adverse event was headache (24% in the this compound group vs. 12% in the placebo group).[8] Serious adverse events were reported in 3 patients in the placebo group and none in the this compound group.[8]

Conclusion

The selective NaV1.8 inhibitor this compound has demonstrated a consistent analgesic effect across different pain modalities, including surgically induced acute pain and chronic neuropathic pain. The clinical data are supported by pharmacodynamic evidence from experimental pain models in healthy volunteers. The favorable safety profile observed in these studies suggests that selective NaV1.8 inhibition is a viable and promising non-opioid strategy for the treatment of pain. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound and other selective NaV1.8 inhibitors in the broader pain landscape.

References

- 1. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of this compound, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain | PLOS One [journals.plos.org]

- 5. Are voltage-gated sodium channels on the dorsal root ganglion involved in the development of neuropathic pain? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vertex Announces Treatment with the NaV1.8 Inhibitor this compound Showed Significant Relief of Acute Pain in Phase II Study - BioSpace [biospace.com]

- 7. | BioWorld [bioworld.com]

- 8. Vertex Announces Positive Phase 2 Data in Third Proof-of-Concept Study with the NaV1.8 Inhibitor this compound | Vertex Pharmaceuticals [investors.vrtx.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Crossover Study to Evaluate the Pharmacodynamic Effects of this compound, a Highly Selective NaV1.8 Inhibitor, in Healthy Male Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to the Cellular Interactions of VX-150's Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular targets of the active metabolite of VX-150, a compound that has garnered significant interest in the field of analgesia. This document details the principal molecular target, quantitative measures of its interaction, and the experimental methodologies used to elucidate these findings. Furthermore, it presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Executive Summary

This compound is an orally bioavailable prodrug that undergoes rapid conversion in the body to its active metabolite, VX-150m.[1][2] The primary cellular target of VX-150m is the voltage-gated sodium channel subtype 1.8 (Nav1.8).[1][3][4][5][6] This channel is a key player in the transmission of pain signals, making it a promising target for the development of novel analgesics.[1][5][7] VX-150m is a potent and highly selective inhibitor of Nav1.8, exhibiting greater than 400-fold selectivity over other sodium channel subtypes.[1][2][4][6]

The Primary Cellular Target: Voltage-Gated Sodium Channel Nav1.8

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG), which are responsible for transmitting pain signals (nociceptors).[1][3][4][5]

Nav1.8 channels play a crucial role in the initiation and propagation of action potentials in these nociceptive neurons.[3][7] Upon stimulation by a noxious stimulus, Nav1.8 channels open, leading to a rapid influx of sodium ions (Na+) into the neuron. This influx causes depolarization of the cell membrane, which, upon reaching a threshold, triggers an action potential. This electrical signal is then transmitted along the nerve fiber to the central nervous system, where it is perceived as pain.[3][7]

The active metabolite of this compound, VX-150m, exerts its analgesic effect by directly inhibiting the activity of Nav1.8 channels.[3][8][9] By blocking the influx of sodium ions, VX-150m prevents the depolarization of nociceptive neurons and the subsequent generation and propagation of pain signals. A noteworthy characteristic of its mechanism is "reverse use-dependence," where inhibition can be alleviated by repetitive depolarizations.[3][8][9]

Quantitative Analysis of VX-150m Activity

The inhibitory potency of VX-150m on human Nav1.8 channels has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the channel's activity.

| Compound | Target | Assay | IC50 (nM) | Selectivity | Reference |

| This compound active metabolite (VX-150m) | Human Nav1.8 | Whole-cell patch clamp | 15 | >400-fold vs. other Nav subtypes | [3][8][9] |

Experimental Protocols

The primary method for determining the inhibitory activity of compounds on Nav1.8 channels is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of the ion currents flowing through the channels in the membrane of a single cell.

Cell Line Maintenance and Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Nav1.8 channel alpha subunit (and often a beta subunit to ensure proper trafficking and function) are commonly used.[5][7][10]

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and selection agents to maintain the expression of the Nav1.8 channel.[11] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Preparation for Electrophysiology: On the day of the experiment, cells are dissociated using a gentle enzymatic solution (e.g., trypsin or Accutase) and plated onto glass coverslips at a low density.[12]

Whole-Cell Patch-Clamp Recording Protocol for IC50 Determination

-

Solution Preparation:

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm.[13]

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm. Cesium is used to block potassium channels.[13][14]

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.[15]

-

Establishing a Whole-Cell Configuration:

-

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

The micropipette, filled with the internal solution, is mounted on a micromanipulator and lowered towards a target cell.

-

Positive pressure is applied to the pipette to keep its tip clean.

-

Once the pipette touches the cell membrane, the positive pressure is released, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[15][16]

-

A brief pulse of stronger suction is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the entire cell membrane.[16]

-

-

Voltage-Clamp Protocol and Data Acquisition:

-

The cell is held at a holding potential of -100 mV using a patch-clamp amplifier.[11]

-

To elicit Nav1.8 currents, the membrane potential is stepped to a depolarizing potential (e.g., 0 mV or +10 mV) for a short duration (e.g., 20-50 ms).[11]

-

The resulting inward sodium current is recorded.

-

A series of depolarizing pulses are applied at a regular interval (e.g., every 10-15 seconds) to monitor the stability of the current.

-

-

Compound Application and IC50 Determination:

-

Once a stable baseline current is established, the external solution containing a known concentration of the this compound active metabolite (VX-150m) is perfused over the cell.

-

The effect of the compound on the Nav1.8 current is recorded until a steady-state inhibition is reached.

-

The cell is then washed with the control external solution to observe any washout of the inhibitory effect.

-

This process is repeated with a range of increasing concentrations of VX-150m.

-

The peak inward current at each concentration is measured and normalized to the control current (before drug application).

-

The normalized current values are plotted against the logarithm of the compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.[11][15]

-

Visualizations

Signaling Pathway of Nociception and Inhibition by VX-150m

Caption: Nociceptive signaling pathway and the inhibitory action of this compound's active metabolite on the Nav1.8 channel.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound's active metabolite on Nav1.8 channels using whole-cell patch-clamp electrophysiology.

References

- 1. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]

- 4. Nav1.8 Cell Line | Validated Stable CHO Cells for Pain Research [inscreenex.de]

- 5. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Nav1.8 - Wikipedia [en.wikipedia.org]

- 9. drpress.org [drpress.org]

- 10. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]

- 11. metrionbiosciences.com [metrionbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 14. sophion.co.jp [sophion.co.jp]

- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of VX-150: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an orally bioavailable prodrug that undergoes rapid conversion to its active metabolite, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociception, making it a key target for the development of novel analgesics.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Data Presentation

The in vitro activity of the active metabolite of this compound has been quantified through various assays to determine its potency, selectivity, and pharmacokinetic properties.

| Parameter | Target | Species | Value | Assay Type |

| IC50 | NaV1.8 | Human | 15 nM[5] | Electrophysiology (Patch Clamp) |

| Selectivity | Other Sodium Channel Subtypes | Not Specified | >400-fold[1][2] | Electrophysiology (Patch Clamp) |

| Permeability (Papp) | Caco-2 cells | N/A | Moderate (6.1 × 10⁻⁶ cm/s)[6] | Caco-2 Permeability Assay |

| Plasma Protein Binding | Plasma Proteins | Not Specified | High (96.2%–97.5%)[6] | Equilibrium Dialysis |

| Metabolic Stability | Liver Microsomes | Human | Low turnover[6] | Microsomal Stability Assay |

Mechanism of Action

The primary mechanism of action of the active metabolite of this compound is the selective inhibition of the NaV1.8 sodium channel. This inhibition blocks the influx of sodium ions into nociceptive neurons, thereby preventing the generation and propagation of action potentials that transmit pain signals.[4][7] A notable characteristic of this inhibition is its "reverse use-dependence," where the inhibitory effect can be lessened by repetitive depolarizations of the neuron.[3][5] This suggests a state-dependent binding to the channel, with higher affinity for the resting state.[5]

Mechanism of this compound Active Metabolite

Experimental Protocols

Electrophysiology Assay for IC50 Determination

The potency of the active metabolite of this compound against human NaV1.8 channels was likely determined using automated patch-clamp electrophysiology.[8]

Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) recombinantly expressing the human NaV1.8 channel is used.

-

Cell Preparation: Cells are cultured and prepared for automated patch-clamp recording.[9] This involves detaching the cells and suspending them in an appropriate extracellular solution.

-

Automated Patch Clamp: An automated patch-clamp system (e.g., QPatch) is utilized for high-throughput recording of whole-cell currents.[8]

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit NaV1.8 currents. This typically involves holding the cell at a negative resting potential and then applying a depolarizing voltage step to activate the channels.

-

Compound Application: The active metabolite of this compound is applied at various concentrations to the cells.

-

Data Acquisition and Analysis: The peak inward sodium current is measured before and after the application of the compound. The concentration-response curve is then plotted to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the channel activity.

Automated Electrophysiology Workflow

Caco-2 Permeability Assay

The intestinal permeability of the active metabolite of this compound was assessed using the Caco-2 cell monolayer model, a standard in vitro method to predict oral drug absorption.[10][11]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a confluent and differentiated monolayer with tight junctions.[12]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Compound Incubation: The active metabolite of this compound is added to the apical (donor) side of the monolayer, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.

-

Sampling: Samples are collected from both the apical and basolateral compartments at specific time points.

-

Quantification: The concentration of the compound in the samples is quantified using LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

Caco-2 Permeability Assay Workflow

Plasma Protein Binding Assay

The extent to which the active metabolite of this compound binds to plasma proteins was determined, likely using the equilibrium dialysis method.[13][14]

Methodology:

-

Apparatus Setup: A dialysis apparatus with two compartments separated by a semi-permeable membrane is used.

-

Sample Preparation: One compartment is filled with plasma, and the other with a protein-free buffer. The active metabolite of this compound is added to the plasma compartment.

-

Equilibration: The system is incubated at 37°C to allow the unbound drug to equilibrate across the membrane.

-

Sampling: After equilibration, samples are taken from both the plasma and buffer compartments.

-

Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated by comparing the concentration of the drug in the plasma and buffer compartments.

Plasma Protein Binding Assay Workflow

Liver Microsomal Stability Assay

The metabolic stability of the active metabolite of this compound was evaluated using liver microsomes to predict its hepatic clearance.[15][16]

Methodology:

-

Incubation Mixture: The active metabolite of this compound is incubated with human liver microsomes in the presence of NADPH, a cofactor for cytochrome P450 enzymes.

-

Time Course: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile).

-

Sample Processing: The samples are processed to remove proteins, typically by centrifugation.

-

Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is determined, and from this, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Liver Microsomal Stability Assay Workflow

Conclusion

The in vitro characterization of this compound demonstrates that its active metabolite is a potent and highly selective inhibitor of the NaV1.8 sodium channel. The compound exhibits moderate permeability and high plasma protein binding, with low metabolic turnover in human liver microsomes. These properties support its development as an orally administered analgesic. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of selective NaV1.8 inhibitors for the treatment of pain.

References

- 1. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Nav1.8 - Wikipedia [en.wikipedia.org]

- 5. State-Dependent Inhibition of Nav1.8 Sodium Channels by this compound and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]

- 8. sophion.com [sophion.com]

- 9. maxcyte.com [maxcyte.com]

- 10. enamine.net [enamine.net]

- 11. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 12. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 14. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. mercell.com [mercell.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

Application Notes and Protocols for Electrophysiological Characterization of VX-150

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophysiological characterization of VX-150, a selective inhibitor of the voltage-gated sodium channel Nav1.8. The protocols outlined below are designed for researchers in pharmacology, neuroscience, and drug development to assess the potency, selectivity, and state-dependent effects of this compound on Nav1.8 channels using the whole-cell patch-clamp technique.

Introduction

This compound is a prodrug that is rapidly converted to its active metabolite, a potent and highly selective inhibitor of the Nav1.8 sodium channel.[1][2] Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in nociceptive signaling, making it a key target for the development of novel analgesics.[3] A distinguishing characteristic of this compound's active metabolite is its "reverse use-dependence," a phenomenon where channel inhibition is relieved by membrane depolarization.[3] This protocol provides the necessary steps to quantitatively assess these properties.

Quantitative Data Summary

The following tables summarize key quantitative data for the active metabolite of this compound.

| Parameter | Value | Channel Type | Cell Type | Reference |

| IC₅₀ | 15 nM | Human Nav1.8 | Recombinant | [3] |

| Selectivity | >400-fold vs. other sodium channel subtypes | Various | Recombinant | [1][2] |

| Mechanism | Reverse use-dependent block | Human Nav1.8 | Recombinant | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its electrophysiological evaluation.

References

- 1. Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M-Current Recording from Acute DRG Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

Application Notes and Protocols for In Vivo Dosing of VX-150 in Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-150 is an orally bioavailable prodrug that is rapidly converted to its active metabolite, VX-150M, a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This ion channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[3] The selective inhibition of NaV1.8 presents a promising therapeutic strategy for the treatment of various pain states, including neuropathic and inflammatory pain, with potentially fewer side effects compared to non-selective sodium channel blockers.[1][3] These application notes provide detailed protocols for the in vivo administration of this compound in established rodent models of pain, along with pharmacokinetic data to guide study design.

Mechanism of Action

This compound exerts its analgesic effects through the selective blockade of the NaV1.8 sodium channel by its active metabolite.[1][2] NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel that is critical for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[3] In pathological pain states, the expression and activity of NaV1.8 are often upregulated, contributing to neuronal hyperexcitability and the sensation of pain. By selectively inhibiting NaV1.8, VX-150M dampens the electrical activity of these neurons, thereby reducing the transmission of pain signals to the central nervous system.

Figure 1: Mechanism of action of this compound in blocking pain signals.

Pharmacokinetic Profile of this compound Active Metabolite (VX-150M) in Rats

Understanding the pharmacokinetic properties of the active metabolite of this compound is essential for designing effective in vivo studies. The following tables summarize the key pharmacokinetic parameters of VX-150M in rats following intravenous and oral administration.[2][4]

Table 1: Pharmacokinetic Parameters of VX-150M in Rats after Intravenous Administration (1 mg/kg) [2][4]

| Parameter | Value |

| Terminal Half-life (t½) | 1.33 h |

| Clearance (CL) | 8.91 mL/min/kg |

Table 2: Pharmacokinetic Parameters of VX-150M in Rats after Oral Administration [2][4]

| Oral Dose | Tmax (h) | Bioavailability (%) |

| 5 mg/kg | 0.19 - 0.36 h | 26.67% - 36.11% |

| 10 mg/kg | 0.19 - 0.36 h | 26.67% - 36.11% |

| 20 mg/kg | 0.19 - 0.36 h | 26.67% - 36.11% |

Note: Systemic exposure increases linearly with an increasing oral dose.[2][4]

Experimental Protocols for Rodent Pain Models

The following are representative protocols for evaluating the efficacy of this compound in established rodent models of neuropathic and inflammatory pain. Dosing recommendations are based on the available pharmacokinetic data and protocols for other selective NaV1.8 inhibitors. Researchers should optimize the dose and timing of administration based on their specific experimental design and pilot studies.

Protocol 1: Neuropathic Pain - Spinal Nerve Ligation (SNL) Model in Rats

This model mimics neuropathic pain resulting from nerve injury.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Von Frey filaments for assessing mechanical allodynia

-

Hargreaves apparatus for assessing thermal hyperalgesia

Procedure:

-

Induction of Neuropathic Pain (SNL Surgery):

-

Anesthetize the rat.

-

Make a small incision to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

-

Suture the incision and allow the animal to recover for at least 7 days to allow for the development of neuropathic pain.

-

-

Baseline Pain Assessment:

-

Before drug administration, assess baseline mechanical allodynia using von Frey filaments and thermal hyperalgesia using the Hargreaves test on the ipsilateral (injured) and contralateral (uninjured) hind paws.

-

-

This compound Administration:

-

Prepare a solution of this compound in the chosen vehicle.

-

Administer this compound orally (e.g., 5, 10, or 20 mg/kg) via gavage. A vehicle-only group should be included as a control.

-

Given the Tmax of approximately 0.2-0.4 hours, pain assessments should be conducted at time points that capture the peak and duration of the drug's effect (e.g., 30 minutes, 1, 2, and 4 hours post-dosing).

-

-

Post-Dosing Pain Assessment:

-

At the predetermined time points, repeat the assessment of mechanical allodynia and thermal hyperalgesia.

-

-

Data Analysis:

-

Calculate the paw withdrawal threshold (in grams) for the von Frey test and the paw withdrawal latency (in seconds) for the Hargreaves test.

-

Compare the post-dosing responses to the baseline values and to the vehicle-treated group to determine the analgesic efficacy of this compound.

-

Protocol 2: Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model in Mice

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Complete Freund's Adjuvant (CFA)

-